molecular formula C10H11N3S B2379470 5-methyl-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol CAS No. 149747-23-9

5-methyl-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B2379470
CAS No.: 149747-23-9
M. Wt: 205.28
InChI Key: AMEOKRGVIFDWLE-UHFFFAOYSA-N
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Description

5-methyl-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylbenzohydrazide with carbon disulfide and potassium hydroxide to form the corresponding dithiocarbazate. This intermediate is then cyclized with hydrazine hydrate to yield the desired triazole-thiol compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-methyl-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the thiol group can be replaced by other nucleophiles.

    Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or iodine can be used for oxidation reactions.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

    Cyclization: Cyclization reactions may require catalysts such as acids or bases to facilitate the formation of new rings.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Substitution: Various substituted triazole derivatives.

    Cyclization: Complex heterocyclic compounds with potential biological activity.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-1,2,4-triazole-3-thiol
  • 5-phenyl-4H-1,2,4-triazole-3-thiol
  • 4-methyl-5-phenyl-4H-1,2,4-triazole-3-thiol

Uniqueness

5-methyl-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol stands out due to its unique combination of a methylphenyl group and a thiol group on the triazole ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-methyl-4-(4-methylphenyl)-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3S/c1-7-3-5-9(6-4-7)13-8(2)11-12-10(13)14/h3-6H,1-2H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMEOKRGVIFDWLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NNC2=S)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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